molecular formula C13H17NO3 B14882466 5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14882466
M. Wt: 235.28 g/mol
InChI Key: MIBYUTCDAARHRQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxyphenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

5-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a methoxyphenyl group and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-14-8-10(13(15)16)7-12(14)9-3-5-11(17-2)6-4-9/h3-6,10,12H,7-8H2,1-2H3,(H,15,16)

InChI Key

MIBYUTCDAARHRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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